1-Chloro-4-(methoxymethyl)benzene CAS number

1-Chloro-4-(methoxymethyl)benzene CAS number

An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene

This guide provides a comprehensive technical overview of 1-Chloro-4-(methoxymethyl)benzene, a key chemical intermediate for professionals in research, drug development, and synthetic organic chemistry. We will delve into its fundamental properties, synthesis, analytical validation, applications, and critical safety protocols, grounding our discussion in established scientific principles and field-proven insights.

Nomenclature and Chemical Identifiers

Precise identification is the cornerstone of chemical research and safety. 1-Chloro-4-(methoxymethyl)benzene is cataloged under several identifiers across global databases, ensuring unambiguous reference.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 1195-44-4 .[1][2][3]

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | 1-Chloro-4-(methoxymethyl)benzene[1] |

| CAS Number | 1195-44-4[1][2] |

| Molecular Formula | C₈H₉ClO[2][3] |

| Molecular Weight | 156.61 g/mol [2][3] |

| Synonyms | p-chlorobenzyl methyl ether, 4-chlorobenzyl methyl ether[3] |

| PubChem CID | 11983955[1][3] |

| InChI Key | YOZIDEHIYNEGMS-UHFFFAOYSA-N[2] |

| SMILES | COCc1ccc(Cl)cc1[1] |

Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and reactivity in experimental setups.

Table 2: Physicochemical Data

| Property | Value | Rationale and Implications |

| Appearance | Light yellow to yellow Liquid[2] | The coloration suggests potential for slight impurities or degradation upon exposure to light/air; handling under inert atmosphere is advisable for high-purity applications. |

| Storage Temp. | Sealed in dry, Room Temperature[2] | Indicates good ambient stability but sensitivity to moisture, which could lead to hydrolysis. Proper sealing is critical to maintain integrity. |

| Purity | Available up to >99%[1] | High-purity grades are essential for pharmaceutical applications to avoid side reactions and ensure product consistency.[1] |

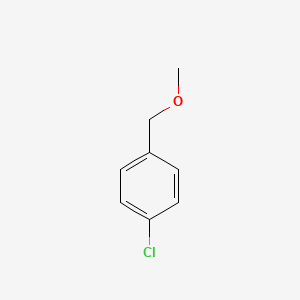

Molecular Structure

The arrangement of atoms in 1-Chloro-4-(methoxymethyl)benzene is fundamental to its reactivity. The structure features a benzene ring para-substituted with a chloro group and a methoxymethyl group. The electron-withdrawing nature of the chlorine atom and the presence of a benzylic ether linkage are key determinants of its chemical behavior.

Caption: Structure of 1-Chloro-4-(methoxymethyl)benzene.

Synthesis and Quality Assurance

Synthetic Pathway: Nucleophilic Substitution

1-Chloro-4-(methoxymethyl)benzene is efficiently synthesized via a Williamson ether synthesis-type reaction. This pathway is favored for its high yield and operational simplicity. The core of this transformation is the nucleophilic attack of a methoxide anion on a suitable electrophilic precursor, such as 1-chloro-4-(chloromethyl)benzene.

The causality is clear: 1-chloro-4-(chloromethyl)benzene provides a reactive benzylic chloride, which is an excellent electrophile for Sₙ2 reactions. Sodium methoxide serves as a potent, yet cost-effective, source of the nucleophilic methoxide ion.

Caption: Synthetic pathway to 1-Chloro-4-(methoxymethyl)benzene.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on the strict exclusion of water, which would otherwise compete with the methoxide nucleophile and lead to the formation of the corresponding alcohol byproduct.

Objective: To synthesize 1-Chloro-4-(methoxymethyl)benzene from 1-chloro-4-(chloromethyl)benzene.

Materials:

-

1-chloro-4-(chloromethyl)benzene (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous methanol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Carefully add sodium methoxide to the methanol. Causality: Using a slight excess (1.1 eq) of sodium methoxide ensures the complete consumption of the starting material.

-

Substrate Introduction: Dissolve 1-chloro-4-(chloromethyl)benzene in a minimal amount of anhydrous methanol and add it dropwise to the stirred methoxide solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Gentle heating may be applied to accelerate the reaction if necessary.

-

Quenching: Once complete, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Causality: Diethyl ether is an effective organic solvent for extracting the product while the salt byproduct (NaCl) remains in the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Causality: The bicarbonate wash neutralizes any unreacted acidic species, and the brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure 1-Chloro-4-(methoxymethyl)benzene.

Analytical Quality Control Workflow

Ensuring the purity and identity of the final compound is paramount, especially for applications in drug development. A multi-step analytical workflow is employed for comprehensive characterization.[1]

Caption: Quality control workflow for compound validation.

Applications in Pharmaceutical and Chemical Synthesis

1-Chloro-4-(methoxymethyl)benzene is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block in the synthesis of more complex molecules.[1]

Intermediate for API Synthesis

The molecule possesses two key reactive sites: the aromatic ring and the methoxymethyl group.

-

Aromatic Ring: The chloro-substituent can be modified via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, a common strategy in drug discovery.

-

Methoxymethyl Group: The benzylic ether can be cleaved under specific conditions to reveal a hydroxymethyl group or can be involved in further functionalization.

Its utility is exemplified by its classification as a "pharmaceutical intermediate" and its use in "medicinal chemistry" and "synthetic organic chemistry".[1] For instance, the p-chlorophenyl moiety is a structural feature in numerous drugs. The synthesis of the anti-inflammatory drug Celecoxib, for example, involves intermediates with a p-chlorobenzenesulfonamide structure, highlighting the pharmaceutical relevance of the p-chlorinated benzene core.[4]

Role in Organic Synthesis

Beyond pharmaceuticals, this compound is a valuable reagent. The methoxymethyl group can function as a protecting group for a benzyl alcohol, being stable to many reaction conditions but cleavable when needed. The molecule's structure is also relevant in creating scaffolds for materials science and agrochemical research.[1]

Safety, Handling, and Storage

Given its chemical structure as a substituted benzyl halide derivative, 1-Chloro-4-(methoxymethyl)benzene requires careful handling. While specific toxicity data is limited, data from structurally similar compounds, such as 1-(chloromethyl)-4-methoxybenzene (CAS 824-94-2), provide a strong basis for establishing safety protocols. This related compound is classified as corrosive and can cause severe skin burns and eye damage.[5]

Hazard Identification

-

GHS Classification (Anticipated): GHS07 (Harmful/Irritant).[1] Based on analogs, it may also warrant a corrosive classification.

-

Primary Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[6] Lachrymatory properties (causes tearing) are possible.[5]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[5]

-

Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7] Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

1-(CHLOROMETHYL)-4-METHOXYBENZENE | CAS 824-94-2. Matrix Fine Chemicals. [Link]

-

Benzene, 1-(chloromethyl)-4-methoxy-. NIST WebBook. [Link]

-

1-Chloro-4-[(chloromethoxy)methyl]benzene | C8H8Cl2O | CID 12946592. PubChem. [Link]

-

Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Cheméo. [Link]

-

1-Chloro-4-(methoxymethyl)benzene | C8H9ClO | CID 11983955. PubChem. [Link]

-

1-Chloro-4-methoxybenzene | CAS#:623-12-1. Chemsrc. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

HAZARD SUMMARY: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. NJ.gov. [Link]

Sources

- 1. 1-Chloro-4-(methoxymethyl)benzene [synhet.com]

- 2. 1-chloro-4-(MethoxyMethyl)benzene CAS#: 1195-44-4 [amp.chemicalbook.com]

- 3. 1-Chloro-4-(methoxymethyl)benzene | C8H9ClO | CID 11983955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. nj.gov [nj.gov]

- 9. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]